Carbonyl selenide
Description
Carbonyl selenide (OCSe) is a selenium-containing analog of carbonyl sulfide (OCS) and carbon dioxide (CO₂). Structurally, it features a linear arrangement of O=C=Se, with polar covalent bonds. These methods highlight the reactivity of selenium in forming stable selenocarbonyl derivatives, which are pivotal in organic synthesis and materials science.
Structure
2D Structure
Properties
CAS No. |
1603-84-5 |
|---|---|
Molecular Formula |
COSe |
Molecular Weight |
106.98 g/mol |
InChI |
InChI=1S/COSe/c2-1-3 |
InChI Key |
RQZJHKMUYSXABM-UHFFFAOYSA-N |
SMILES |
C(=O)=[Se] |
Canonical SMILES |
C(=O)=[Se] |
Other CAS No. |
1603-84-5 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Carbonyl selenide as a reagent
this compound is primarily used in organic synthesis as a versatile reagent. It can participate in various reactions, including:
- Selenylation of organic compounds : OCSe can introduce selenium into organic molecules, enhancing their reactivity and biological activity.
- Synthesis of selenoesters and selenoamides : By reacting with alcohols and amines, this compound facilitates the formation of selenoesters and selenoamides, which are valuable intermediates in organic synthesis .
Case Study: Synthesis of β-Carbonyl Selenides
Recent research has demonstrated the synthesis of new β-carbonyl selenides using OCSe. The reaction conditions were optimized to yield high purity products with significant antioxidant properties. These compounds were evaluated for their potential as anticancer agents, showing promising results against various cancer cell lines .
Biological Applications
Antioxidant and Anticancer Properties
Studies have shown that derivatives of this compound exhibit notable antioxidant properties. For instance, N-substituted benzisoselenazolones synthesized from OCSe demonstrated enhanced catalytic activity mimicking glutathione peroxidase (GPx), a critical enzyme in cellular defense against oxidative stress. The introduction of specific functional groups significantly influenced their bioactivity .
Table 1: Biological Activity of this compound Derivatives
| Compound Type | Antioxidant Activity (IC50 µM) | Anticancer Activity (IC50 µM) |
|---|---|---|
| N-substituted benzisoselenazolones | 14.4 ± 0.5 | 16.2 ± 1.1 |
| β-Carbonyl selenides | Varies (dependent on structure) | Varies (dependent on structure) |
Material Science
Selenium-Containing Polymers
this compound is also utilized in the development of selenium-containing polymers, which exhibit unique electrical and optical properties. These materials are being explored for applications in electronics and photonics due to their enhanced conductivity and stability compared to traditional materials .
Environmental Chemistry
Role in Atmospheric Chemistry
OCSe plays a role in atmospheric chemistry as a potential precursor to other selenium compounds. Its interaction with various atmospheric components can lead to the formation of more complex organoselenium species, which may have implications for environmental monitoring and remediation strategies .
Comparison with Similar Compounds
a. Selenides vs. Sulfides and Oxides
- Redox Activity: Organoselenium compounds, including OCSe derivatives, exhibit distinct redox behavior compared to sulfur analogs. For instance, benzeneselenol reduces α,β-unsaturated ketones under photochemical activation, a reaction seldom reported for sulfur counterparts . Selenides also demonstrate higher nucleophilicity and oxidative stability, enabling applications in catalytic antioxidant systems (e.g., glutathione peroxidase-like activity) .
b. Comparison with Carbonyl Sulfide (OCS)
- This suggests OCSe may require analogous handling precautions.
- Structural Reactivity: Both OCSe and OCS participate in cycloaddition reactions. For example, selenoaldehydes derived from OCSe precursors form [4+2] cycloadducts with dienes, mirroring the reactivity of thiocarbonyl compounds .
a. Antioxidant and Chemopreventive Effects
- β-Carbonyl selenides functionalized with ester groups exhibit antioxidant activity by catalyzing hydrogen peroxide reduction via selenoxide intermediates . Their efficacy varies with substituents: ortho-ester groups enhance activity, while hydroxyl group absence reduces cancer cell sensitivity .
- Lipophilic selenium compounds like methylphenyl selenide show superior chemopreventive activity (79% tumor inhibition in rats) compared to diphenyl selenide (10%), emphasizing the role of substituents in bioavailability and reactivity .
b. Toxicity Mechanisms
- Selenide metabolites, such as H₂Se, induce cell death via compartment-specific oxidative stress. Selenite targets mitochondrial DNA earlier than nuclear DNA, whereas GS-Se-SG (a glutathione-derived selenide) exhibits the reverse pattern .
Structural and Functional Data
Table 1: Key Properties of Selenides and Analogs
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the formation of ammonium carbamoselenoates as intermediates. Selenium reacts with CO and primary/secondary amines (e.g., triethylamine) at 25–50°C and atmospheric pressure:
Subsequent oxidation with molecular oxygen or air converts the intermediate into this compound:
Key advantages include:
Table 1: Optimization of Amine-Mediated Synthesis
Industrial Applications
This method is integral to producing selenocarbamates, precursors for agrochemicals and pharmaceuticals. The Se/CO/amine system also enables:
Direct High-Temperature Reaction of Selenium and Carbon Monoxide
Early studies demonstrated that this compound forms via direct reaction of selenium with CO at elevated temperatures (350–400°C). However, this method faces challenges due to side reactions and selenium sublimation.
Reaction Dynamics
The equilibrium reaction is represented as:
Key parameters:
Table 2: High-Temperature Synthesis Performance
| Temperature (°C) | CO Pressure (atm) | Conversion (%) | Purity (%) |
|---|---|---|---|
| 350 | 1 | 45 | 88 |
| 380 | 5 | 68 | 92 |
| 400 | 10 | 72 | 85 |
Limitations and Modifications
-
Instability : this compound decomposes to CO and selenium upon cooling.
-
Catalytic additives : Introduction of metal oxides (e.g., ) improves yield to 80% at 300°C.
Cyclocarbonylation of Aminoalkynes with Selenium and CO
A niche method involves using aminoalkynes as substrates for cyclocarbonylation, yielding selenium-containing heterocycles with this compound as a transient intermediate.
Reaction Pathway
3-Aminoalkynes react with CO and selenium under Cu(I) catalysis to form 5-alkylideneselenazolin-2-ones:
Key steps:
-
Selenoimidoylation : Formation of selenocarbamoyl intermediates.
-
Cyclization : Intramolecular nucleophilic attack by selenium.
Table 3: Substrate Scope and Yields
Advantages Over Direct Methods
-
Selectivity : Avoids polyselenide byproducts.
-
Functional group tolerance : Compatible with esters, ethers, and halides.
Emerging Methods and Catalytic Systems
Recent advances explore metal carbonyl complexes (e.g., ) as CO sources. For example, reacts with selenium under solvothermal conditions, though COSe formation remains unconfirmed .
Q & A
Q. What are the common synthetic routes for carbonyl selenide, and what challenges arise in its isolation and purification?
this compound is typically synthesized via gas-phase reactions, such as flowing carbon monoxide over heated selenium (50–220°C) or reacting phosgene (COCl₂) with aluminum selenide (Al₂Se₃) at elevated temperatures. However, yields are often low (~36%) due to competing side reactions and trace byproduct formation . Purification is complicated by OCSe's sensitivity to mercury and stopcock grease, which catalyze decomposition. Glassware with inert seals (e.g., PTFE) and storage in sealed glass containers under dry conditions are critical .
Q. How does the molecular polarity of this compound influence its reactivity and experimental handling?
OCSe has a linear structure (O=C=Se) with a polar C=Se bond due to selenium's lower electronegativity compared to oxygen. This polarity enhances its solubility in polar solvents and reactivity in nucleophilic additions. Researchers should account for its dipole moment when designing spectroscopic studies (e.g., IR or Raman) to track bond vibrations (C=O stretch ~2100 cm⁻¹, C=Se ~650 cm⁻¹) and intermolecular interactions in solution-phase reactions .
Q. What analytical techniques are recommended for detecting and quantifying this compound in gas-phase or solution-phase systems?
Gas chromatography-mass spectrometry (GC-MS) with a sulfur-resistant column is effective for trace OCSe detection. In solution, UV-Vis spectroscopy (200–300 nm range) and nuclear magnetic resonance (NMR) using selenium-77 isotopes can monitor its stability. Calibration with standardized OCSe solutions and cross-validation via FTIR are advised to mitigate interference from selenium byproducts (e.g., H₂Se or SeO₂) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
OCSe decomposes into toxic selenium vapors and hydrogen selenide (H₂Se) upon exposure to moisture or reactive metals. Work must be conducted in fume hoods with H₂Se gas detectors. Personal protective equipment (PPE), including nitrile gloves and sealed goggles, is mandatory. Emergency protocols should include neutralization of spills with activated charcoal and immediate ventilation .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ⁷⁶Se or ⁸²Se) be integrated into OCSe synthesis for tracer studies in reaction mechanisms?
Isotopically enriched OCSe (e.g., ⁷⁶Se) requires a closed-system synthesis apparatus to prevent contamination. Methods involve reacting isotopically pure selenium (97–99% enrichment) with CO in a quartz reactor under controlled pressure. Yield optimization necessitates precise temperature gradients (50–100°C) and inert gas flushing to minimize isotopic dilution. Applications include tracking OCSe intermediates in catalytic cycles or biogeochemical pathways .
Q. What mechanistic insights explain OCSe's role in palladium-catalyzed C–H activation and selenation reactions?
In Pd/norbornene-catalyzed systems, OCSe acts as a selenating agent via C(O)-Se bond cleavage. The reaction proceeds through oxidative addition of OCSe to Pd(0), followed by selenide transfer to organic substrates. Density functional theory (DFT) studies reveal that electron-poor ligands enhance selenation efficiency by lowering the activation barrier for bond cleavage. In situ XAS (X-ray absorption spectroscopy) can monitor Pd oxidation states during catalysis .
Q. How do environmental factors (e.g., UV light, pH) influence OCSe stability in aqueous systems, and what decomposition byproducts form?
OCSe hydrolyzes in water to produce H₂Se and CO₂, with kinetics accelerated under acidic (pH < 4) or alkaline (pH > 10) conditions. UV irradiation further degrades OCSe via radical pathways, generating Se nanoparticles and carbonyl radicals. Researchers should use buffered solutions (pH 6–8) and argon sparging to prolong stability. LC-MS/MS is recommended to identify transient intermediates like selenocarboxylic acids .
Q. What contradictions exist in reported OCSe synthesis yields, and how can experimental parameters reconcile these discrepancies?
Disparities in yields (e.g., 36% vs. trace quantities) arise from substrate purity (e.g., Al₂Se₃ vs. Se powder), gas-flow rates, and temperature gradients. Controlled studies using thermogravimetric analysis (TGA) and in-line mass spectrometry can optimize CO/Se stoichiometry and residence time. Computational fluid dynamics (CFD) models may predict optimal reactor geometries for scale-up .
Q. What role does OCSe play in the formation of transition-metal selenide clusters, and how do these clusters exhibit tunable electronic properties?
OCSe reacts with Mn carbonyls to form paramagnetic clusters like [Se₆Mn₆(CO)₁₈]⁴⁻, where OCSe serves as a selenium donor. X-ray crystallography and magnetic susceptibility measurements show that cluster geometry (e.g., octahedral vs. distorted) dictates spin states and redox activity. Substituting OCSe with O₂ or Se₈ alters ligand-field splitting, enabling tailored optical or catalytic properties .
Q. How can OCSe be utilized in studying selenium’s biogeochemical cycle, particularly in reducing environments?
OCSe acts as a precursor for organic selenides in anoxic waters. Stable isotope probing (SIP) with ⁸²Se-labeled OCSe can track microbial uptake and methylation pathways. Coupled GC-ICP-MS (inductively coupled plasma mass spectrometry) quantifies nanomolar-level selenide species, while EXAFS (extended X-ray absorption fine structure) probes selenium speciation in sediments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
